molecular formula C21H15ClFN3O3S B2715775 N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207048-53-0

N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

カタログ番号: B2715775
CAS番号: 1207048-53-0
分子量: 443.88
InChIキー: JMXZCVLFVPWGRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O3S and its molecular weight is 443.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and molecular interactions.

Chemical Structure

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of substituents such as the chloro and methoxy groups enhances its pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression, including VEGFR-2 and AKT. These kinases play crucial roles in cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, studies have reported a significant increase in active caspase-3 levels following treatment with the compound, suggesting a robust apoptotic response.

Anticancer Activity

In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The following table summarizes the IC50 values of the compound compared to standard treatments:

CompoundIC50 (µM)Cell Line
This compound3.105 (HepG2)Liver Cancer
This compound2.15 (PC-3)Prostate Cancer
Doxorubicin0.5 (HepG2)Liver Cancer
Doxorubicin0.8 (PC-3)Prostate Cancer

The compound exhibited comparable or superior activity to doxorubicin, a commonly used chemotherapeutic agent.

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the S phase for HepG2 cells and G1/S phase for PC-3 cells. This indicates its potential to disrupt normal cell cycle progression, contributing to its anticancer properties.

Case Studies

Recent studies have highlighted the efficacy of this compound in various preclinical models:

  • Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a 56% accumulation of cells in the S phase, indicating effective cell cycle arrest and subsequent apoptosis induction measured by increased caspase-3 activity.
  • Prostate Cancer Model : In PC-3 cells, the compound induced significant cytotoxicity with an IC50 value lower than many existing treatments. The study noted that substitution patterns influenced activity, with certain modifications enhancing potency.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins such as VEGFR-2 and AKT. The docking simulations suggest that the compound fits well into the active sites of these proteins, potentially inhibiting their functions effectively.

特性

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O3S/c1-29-14-5-2-12(3-6-14)15-10-30-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-4-13(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXZCVLFVPWGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。